4-[(3-methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide
Description
4-[(3-Methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with two critical moieties:
- A 3-methoxybenzenesulfonamido methyl group at the 4-position of the benzamide, contributing hydrogen-bonding capacity and moderate lipophilicity.
This structural design is common in medicinal chemistry, where sulfonamide groups are leveraged for targeting enzymes (e.g., kinases, proteases) and the pyridinyl moiety for enhancing receptor interactions. The methoxy group may optimize electronic effects and solubility .
Properties
IUPAC Name |
4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-19-6-4-7-20(13-19)29(26,27)24-14-16-8-10-17(11-9-16)21(25)23-15-18-5-2-3-12-22-18/h2-13,24H,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHSPZBLFJCBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxybenzenesulfonamido Intermediate: This step involves the reaction of 3-methoxybenzenesulfonyl chloride with an appropriate amine to form the methoxybenzenesulfonamido intermediate.
Coupling with Benzamide: The intermediate is then coupled with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Pyridinylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido and pyridinylmethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-[(3-methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
a. Benzamide Derivatives with Pyridin-2-yl Substituents
Analysis :
- The thiazole-containing analog () introduces a heterocyclic ring, which may improve binding specificity but reduce solubility compared to the target compound’s sulfonamide .
- The imidazo-pyrazine derivative () demonstrates how bulkier substituents can enhance target affinity but complicate synthesis and pharmacokinetics .
b. Sulfonamide-Containing Analogues
Analysis :
- The fluorinated chromenone-sulfonamide () highlights how halogenation can improve binding to hydrophobic enzyme pockets, though fluorine may reduce metabolic stability .
Biological Activity
4-[(3-Methoxybenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O3S. The presence of the methoxy group, sulfonamide linkage, and pyridine moiety contributes to its diverse biological interactions. The compound's synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminopyridine, facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their function. Additionally, the pyridine ring may engage in π-π stacking interactions with aromatic residues, enhancing the binding affinity of the compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives like this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Another area of interest is the neuroprotective effects associated with derivatives of this compound. For instance, related compounds have shown promise as c-Abl inhibitors, which are crucial in neurodegenerative diseases such as Parkinson's disease. These compounds exhibit significant inhibitory activity against c-Abl and demonstrate lower toxicity compared to existing treatments like nilotinib .
Case Studies and Research Findings
- C-Abl Inhibition : A study on 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives revealed their potential as c-Abl inhibitors, showing neuroprotective effects in vitro against MPP+-induced cell death in SH-SY5Y cells. This suggests that similar structures could be explored for neuroprotective applications .
- Antiviral Activity : Investigations into N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against viruses such as HBV, HCV, and HIV by enhancing intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
